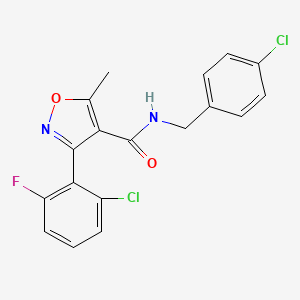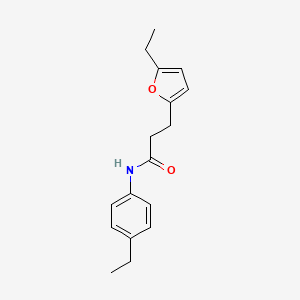![molecular formula C11H15N3O2S B5830975 N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide CAS No. 667436-85-3](/img/structure/B5830975.png)
N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide
描述
N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide, commonly known as MPT, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MPT is a derivative of hydrazinecarbothioamide and has been synthesized using various methods.
作用机制
The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. MPT may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT may have anti-microbial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. MPT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MPT has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Additionally, MPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.
实验室实验的优点和局限性
MPT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. MPT is also stable under various conditions, including high temperature and pH. However, MPT has some limitations for lab experiments, including its high cost and limited availability. Additionally, MPT has not been extensively studied in vivo, and its potential side effects are not fully understood.
未来方向
There are several future directions for the study of MPT. One direction is to further investigate the anti-cancer properties of MPT in vivo, including its potential as a chemotherapeutic agent. Another direction is to study the potential anti-inflammatory and anti-microbial effects of MPT in vivo. Additionally, the mechanism of action of MPT should be further elucidated to better understand its therapeutic potential. Finally, the synthesis of MPT should be optimized to reduce its cost and improve its availability for research purposes.
Conclusion:
In conclusion, MPT is a chemical compound that has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been synthesized using various methods and has several advantages and limitations for lab experiments. The future directions for the study of MPT include further investigation of its therapeutic potential in vivo and optimization of its synthesis.
合成方法
MPT has been synthesized using various methods, including the reaction of 3-methylphenol with thiosemicarbazide to form 3-methylphenylthiosemicarbazide, followed by the reaction with methyl chloroacetate to form N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide. Another method involves the reaction of 3-methylphenylhydrazine with carbon disulfide to form 3-methylphenylhydrazinecarbothioamide, followed by the reaction with methyl chloroacetate to form MPT.
科学研究应用
MPT has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that MPT may have potential as a chemotherapeutic agent. MPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.
属性
IUPAC Name |
1-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-4-3-5-9(6-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEMJBFFDUYJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155862 | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-85-3 | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)
![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)

![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)

![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5830982.png)